N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Antiproliferative Structure-Activity Relationship Benzothiazole

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a nitro-substituted benzothiazole-phenylacetamide hybrid belonging to the broader class of benzothiazole amide derivatives. Its structure features an electron-withdrawing nitro group at the 6-position of the benzothiazole core linked via an amide bond to a phenylacetyl fragment.

Molecular Formula C15H11N3O3S
Molecular Weight 313.33
CAS No. 92498-73-2
Cat. No. B2419854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
CAS92498-73-2
Molecular FormulaC15H11N3O3S
Molecular Weight313.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S/c19-14(8-10-4-2-1-3-5-10)17-15-16-12-7-6-11(18(20)21)9-13(12)22-15/h1-7,9H,8H2,(H,16,17,19)
InChIKeyHDFQSRLNIKIKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 92498-73-2): Compound Class and Procurement-Relevant Characteristics


N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a nitro-substituted benzothiazole-phenylacetamide hybrid belonging to the broader class of benzothiazole amide derivatives. Its structure features an electron-withdrawing nitro group at the 6-position of the benzothiazole core linked via an amide bond to a phenylacetyl fragment. The compound has a molecular formula of C15H11N3O3S and a molecular weight of 313.33 g/mol . The 6-nitrobenzothiazole scaffold is a recognized pharmacophore in medicinal chemistry, with established utility in antiproliferative, antiprotozoal, and MAO-B inhibitory programs [1][2]. The regiospecific nitration at the 6-position is achieved exclusively via nitration of 2-acylaminobenzothiazole precursors, providing excellent positional control during synthesis [3].

Why N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide Cannot Be Replaced by Generic Benzothiazole Analogs in Research Procurement


Within the benzothiazole amide chemotype, minor structural modifications produce disproportionately large shifts in biological activity and drug-likeness. The 6-nitro group critically modulates the electron density of the aromatic system: SAR studies on phenylacetamide-benzothiazole libraries show that replacing electron-donating groups (e.g., methoxy) with electron-withdrawing groups (nitro, CF3, halogens) markedly enhances antiproliferative potency across multiple cancer cell lines [1]. Similarly, the presence of the nitro group on the benzothiazole core is essential for antiprotozoal activity in 6-nitrobenzothiazole acetamides, with IC50 values spanning nanomolar to low-micromolar ranges [2]. In contrast, non-nitrated benzothiazole-phenylacetamides (e.g., N-(1,3-benzothiazol-2-yl)-2-phenylacetamide) lack this electron-deficient character and show substantially weaker activity in enzyme inhibition screens [3]. The specific combination of 6-nitro substitution with a phenylacetamide side chain at the 2-amino position produces a unique electrostatic surface that cannot be replicated by substituting alternative electron-withdrawing groups at different positions or by altering the acyl moiety. Generic substitution therefore risks loss of the desired biological profile.

Quantitative Differentiation Data for N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide Against Comparator Compounds


Electron-Withdrawing 6-Nitro Substitution Enhances Antiproliferative Potency vs. Electron-Donating and Non-Substituted Analogs

In a library of phenylacetamide-benzothiazole derivatives (4a–p), electron-withdrawing substituents (nitro, CF3, halogens) consistently improved antiproliferative activity relative to the unsubstituted lead 2b and the methoxy-substituted derivative 4g. The 6-nitro substitution in N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide aligns with this SAR trend, conferring a pronounced electron-deficient character that enhances potency against pancreatic cancer (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cell lines. In contrast, the m-methoxy analog 4g showed reduced activity, and four bromo-substituted derivatives (4n–p) were among the weakest in the series [1].

Antiproliferative Structure-Activity Relationship Benzothiazole

6-Nitrobenzothiazole Acetamide Core Demonstrates Sub-Micromolar Antiprotozoal Activity Against G. intestinalis vs. Established Drugs

A focused study on four 6-nitrobenzothiazole acetamides (compounds 5–8) demonstrated that this subclass exhibits IC50 values ranging from nanomolar to low micromolar against G. intestinalis. The most potent compound in the series (compound 1, a 5-nitrothiazole analog) showed IC50 = 122 nM, 44-fold more active than metronidazole and 10-fold more active than nitazoxanide. The 6-nitrobenzothiazole acetamides (5–8) as a group displayed excellent antiprotozoal effects against both G. intestinalis and T. vaginalis, with no in vitro cytotoxicity to VERO cells for the lead compound [1]. N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide shares the same 6-nitrobenzothiazole acetamide core and is therefore positioned within this active chemotype.

Antiprotozoal Giardia intestinalis Trichomonas vaginalis

Regiospecific 6-Nitration Enables Reliable Synthetic Reproducibility and Quality Control vs. Mixed Isomer Products

Nitration of 2-acetamidobenzothiazole yields exclusively the 6-nitro derivative, as documented in the authoritative Science of Synthesis reference work [1]. This contrasts with direct nitration of benzothiazole, which can produce mixtures of isomers. The compound's defined 6-nitro regiochemistry is therefore synthetically unambiguous, facilitating batch-to-batch consistency and straightforward analytical characterization by NMR. Importantly, the compound is commercially available at ≥95% purity (CAS 92498-73-2; MF: C15H11N3O3S; MW: 313.33 g/mol) , meeting typical purity thresholds for hit-to-lead screening and biochemical assay requirements. The non-nitrated analog N-(1,3-benzothiazol-2-yl)-2-phenylacetamide lacks this regiospecific synthetic handle, and alternative nitration patterns (e.g., 4-nitro or 5-nitro) are not accessible via the same straightforward route.

Regioselective synthesis Nitration Quality control

The 6-Nitro Group Confers a Distinct Physicochemical Profile vs. Non-Nitrated Benzothiazole-Phenylacetamides for In Silico Screening

The nitro group on N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide (C15H11N3O3S; MW 313.33) introduces a strong electron-withdrawing effect and increases topological polar surface area (TPSA) compared to the non-nitrated analog N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (C15H12N2OS; MW ~268.33). This shift alters hydrogen-bond acceptor capacity, dipole moment, and predicted metabolic stability. For computational screening or QSAR model building, these distinct physicochemical parameters differentiate the compound from its non-nitrated counterpart and from other 6-substituted benzothiazole-phenylacetamides (e.g., 6-fluoro, 6-chloro, 6-methoxy derivatives) . The nitro group also provides a spectroscopic handle for reaction monitoring and quantification.

Physicochemical properties Drug-likeness Computational screening

Recommended Application Scenarios for N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide Based on Quantitative Evidence


Pancreatic Cancer and Paraganglioma Antiproliferative Screening Programs

Use this compound as part of a focused library of electron-deficient benzothiazole-phenylacetamides for MTT-based viability screening against pancreatic cancer (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cell lines. The 6-nitro group is anticipated to enhance antiproliferative potency relative to non-nitrated analogs, consistent with established SAR showing that electron-withdrawing substituents improve activity at 75 µM screening concentrations [1]. Concentration-response curves at 3–24 µM can be generated to establish IC50 values and selectivity indices versus normal fibroblasts (HFF-1).

Antiprotozoal Drug Discovery Targeting Giardia intestinalis and Trichomonas vaginalis

Deploy this compound in in vitro antiprotozoal assays against G. intestinalis trophozoites and T. vaginalis. As a member of the 6-nitrobenzothiazole acetamide family, it is expected to show IC50 values in the nanomolar to low micromolar range, with the potential for activity superior to metronidazole and nitazoxanide [2]. Include cytotoxicity counterscreening on VERO cells to establish selectivity. Also consider evaluating inhibition of G. intestinalis fructose-1,6-bisphosphate aldolase (GiFBPA) as a potential mechanism-of-action study.

Medicinal Chemistry Lead Optimization via Electrophilic Substitution at the Phenylacetamide Moiety

Employ this compound as a core scaffold for systematic SAR exploration. The regiospecific 6-nitro group allows confident attribution of biological effects to this substituent, while the phenylacetamide side chain can be further diversified via electrophilic aromatic substitution or replacement with substituted phenylacetyl chlorides [3]. The 6-nitro group can also be reduced to a 6-amino group for additional derivatization, providing an entry point to 6-amino-benzothiazole-phenylacetamides with distinct biological profiles.

Computational Docking and QSAR Model Building for Benzothiazole Kinase or MAO Inhibitors

Incorporate this compound into computational workflows targeting cannabinoid receptors (CBR1/CBR2), sentrin-specific proteases (SENP6/7/8), or MAO-B, all of which have been identified as targets for benzothiazole-phenylacetamide derivatives [1][4]. The compound's well-defined electron-deficient character and distinct TPSA make it a valuable entry in QSAR training sets aimed at predicting the activity of nitro-substituted heterocyclic amides.

Quote Request

Request a Quote for N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.